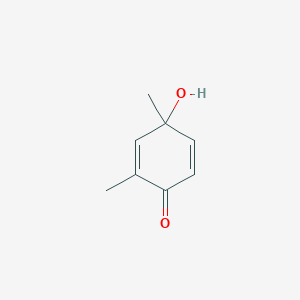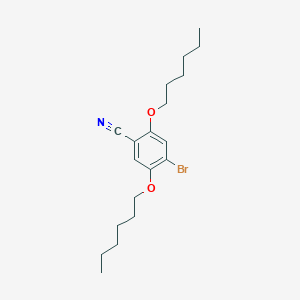
4-Bromo-2,5-bis(hexyloxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-bis(hexyloxy)benzonitrile, also known as BHBB, is a chemical compound that belongs to the family of benzonitrile derivatives. BHBB has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzonitrile is not fully understood. However, it is believed that 4-Bromo-2,5-bis(hexyloxy)benzonitrile acts as a charge transport material in organic semiconductors, which allows for the efficient transfer of electrons and holes between the donor and acceptor materials. In biological imaging, 4-Bromo-2,5-bis(hexyloxy)benzonitrile acts as a fluorescent probe that binds to specific targets in cells and tissues, allowing for their visualization under a fluorescence microscope.
Biochemical and Physiological Effects
4-Bromo-2,5-bis(hexyloxy)benzonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 4-Bromo-2,5-bis(hexyloxy)benzonitrile has low cytotoxicity and does not affect cell viability or proliferation. 4-Bromo-2,5-bis(hexyloxy)benzonitrile has also been shown to have good biocompatibility, making it a promising candidate for biological imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-2,5-bis(hexyloxy)benzonitrile has several advantages for lab experiments, including its high photostability, low cytotoxicity, and good biocompatibility. However, 4-Bromo-2,5-bis(hexyloxy)benzonitrile also has some limitations, including its relatively low fluorescence quantum yield and poor water solubility, which can limit its use in certain biological imaging applications.
Orientations Futures
There are several future directions for the study of 4-Bromo-2,5-bis(hexyloxy)benzonitrile. One potential direction is the development of new synthesis methods for 4-Bromo-2,5-bis(hexyloxy)benzonitrile that are more efficient and environmentally friendly. Another direction is the optimization of 4-Bromo-2,5-bis(hexyloxy)benzonitrile for use in organic electronics, such as the fabrication of more efficient solar cells and light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzonitrile and its potential use in biological imaging applications.
Méthodes De Synthèse
4-Bromo-2,5-bis(hexyloxy)benzonitrile can be synthesized using various methods, including the Ullmann coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Buchwald-Hartwig amination. The Ullmann coupling reaction involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexanol in the presence of copper powder and potassium carbonate. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexylboronic acid in the presence of palladium catalyst and base. The Buchwald-Hartwig amination involves the reaction of 4-bromo-2,5-dibromobenzonitrile with hexylamine in the presence of palladium catalyst and base.
Applications De Recherche Scientifique
4-Bromo-2,5-bis(hexyloxy)benzonitrile has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and biological imaging. 4-Bromo-2,5-bis(hexyloxy)benzonitrile has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors. 4-Bromo-2,5-bis(hexyloxy)benzonitrile has also been used as a fluorescent probe for biological imaging due to its high photostability and low cytotoxicity.
Propriétés
Formule moléculaire |
C19H28BrNO2 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
4-bromo-2,5-dihexoxybenzonitrile |
InChI |
InChI=1S/C19H28BrNO2/c1-3-5-7-9-11-22-18-14-17(20)19(13-16(18)15-21)23-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
UXNOMDWRRHKAOY-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



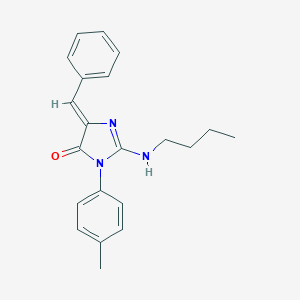





![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
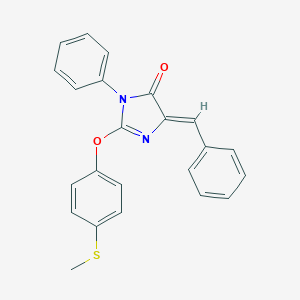
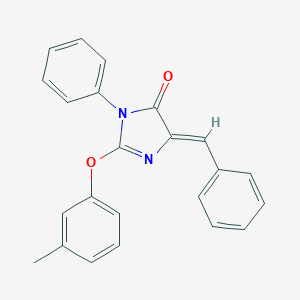
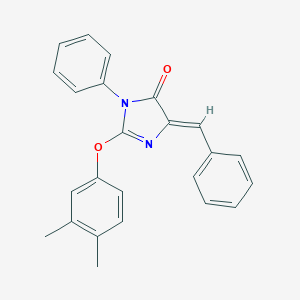
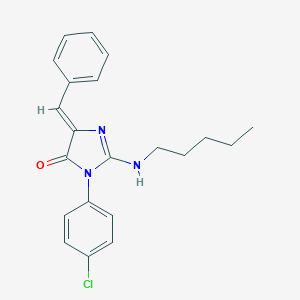
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
